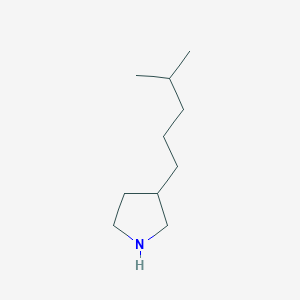
3-(4-Methylpentyl)pyrrolidine
Overview
Description
3-(4-Methylpentyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of this compound includes a five-membered ring, a secondary amine (aliphatic), and a Pyrrolidine .Chemical Reactions Analysis
Pyrrolidine derivatives are known for their diverse biological activities, which can be influenced by the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
Pyrrolidine Derivatives in Pharmaceutical Research
- Pyrrolidine derivatives, including 3-(4-Methylpentyl)pyrrolidine, are significant in medicinal chemistry. They are studied for their potential biological effects and applications in drug development.
- For instance, studies have explored the use of pyrrolidine derivatives for antibacterial activities. One study describes the synthesis of 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives and their antibacterial properties against both Gram-positive and Gram-negative bacteria (Jeon et al., 2006).
- Another research area is the development of pyrrolidine derivatives as potential sialidase inhibitors, which are significant in the context of antiviral therapies (Czollner et al., 1990).
Pyrrolidine Derivatives in Agricultural Applications
- Pyrrolidine derivatives are also explored for their use in agriculture, particularly as plant growth retardants. These compounds, due to their unique structures, help in regulating terpenoid metabolism which is closely linked to plant growth and development (Grossmann, 1990).
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, some pyrrolidine derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific targets that the compound interacts with.
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biochemical pathways depending on their targets . For instance, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in.
Pharmacokinetics
Pyrrolidine derivatives are known to have diverse adme properties, which can be influenced by factors such as the compound’s structure and the presence of various functional groups .
Result of Action
For instance, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Methylpentyl)pyrrolidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
While specific safety and hazard information for 3-(4-Methylpentyl)pyrrolidine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, pyrrolidine, a related compound, is known to be highly flammable and can cause severe skin burns and eye damage .
Future Directions
Properties
IUPAC Name |
3-(4-methylpentyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWKTIDBBLOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


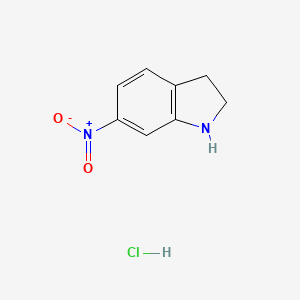
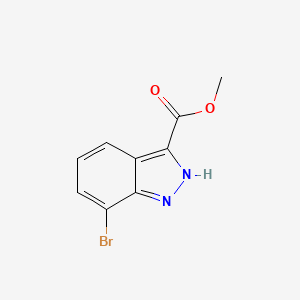
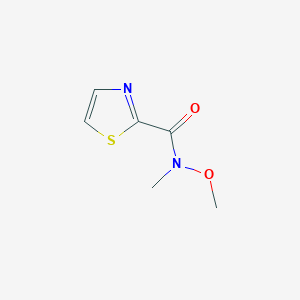

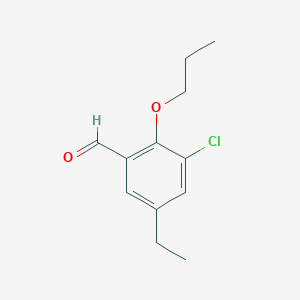
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
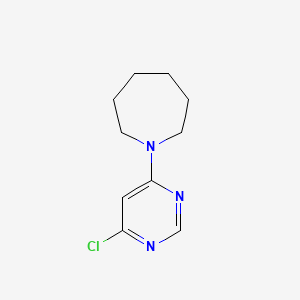
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1423925.png)
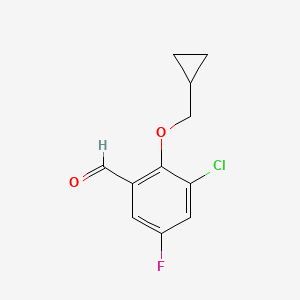
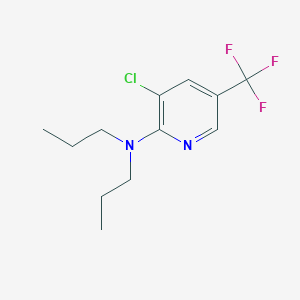
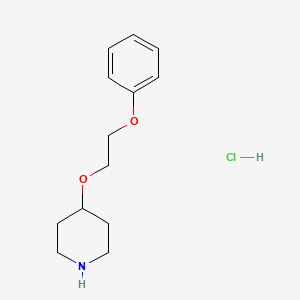
![3-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423931.png)
![Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423933.png)
![Methyl 4-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423934.png)
